molecular formula C21H20ClF3N4O B2889593 2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE CAS No. 836691-39-5

2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B2889593
CAS No.: 836691-39-5
M. Wt: 436.86
InChI Key: GZRZIFFWIIPTLV-UHFFFAOYSA-N
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Description

2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a trifluoromethylated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The benzimidazole and piperidine moieties are then coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

    Introduction of the Trifluoromethylated Phenyl Group: This step involves the use of trifluoromethylated phenyl derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can be performed on the nitro groups if present in the precursor molecules.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions may introduce various functional groups onto the piperidine or phenyl rings.

Scientific Research Applications

2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the trifluoromethylated phenyl group can increase its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the presence of the trifluoromethylated phenyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N4O/c22-15-6-5-14(21(23,24)25)11-18(15)26-19(30)12-29-9-7-13(8-10-29)20-27-16-3-1-2-4-17(16)28-20/h1-6,11,13H,7-10,12H2,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRZIFFWIIPTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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